molecular formula C7H6F2N6O2S B2703077 5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946817-64-6

5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2703077
M. Wt: 276.22
InChI Key: ORCGCKVTZNNZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Physical State : White powder


Synthesis Analysis

Flupyradifurone is produced via a one-step synthesis process .


Molecular Structure Analysis

The structural formula of 5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine is as follows: !Molecular Structure


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 69.0°C .
  • Boiling Point : Flupyradifurone decomposes at around 270°C .
  • Relative Density : 1.43 g/mL (pure active substance) .
  • Vapour Pressure : Extrapolated values: 9.1 × 10–7 Pa at 20°C, 1.7 × 10–6 Pa at 25°C, and 2.6 × 10–5 Pa at 50°C .
  • Henry’s Law Constant : At 20°C, in distilled water (pH 7.0): 8.2 × 10–8 Pa·m³·mol–1 .
  • Physical State : White powder .

properties

IUPAC Name

5-[2-(2,2-difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N6O2S/c8-4(9)2-14-5(3(1-11-14)15(16)17)6-12-13-7(10)18-6/h1,4H,2H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGCKVTZNNZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C2=NN=C(S2)N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

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